CAPS

Catalog No.
S589764
CAS No.
1135-40-6
M.F
C9H19NO3S
M. Wt
221.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CAPS

CAS Number

1135-40-6

Product Name

CAPS

IUPAC Name

3-(cyclohexylamino)propane-1-sulfonic acid

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

InChI

InChI=1S/C9H19NO3S/c11-14(12,13)8-4-7-10-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,11,12,13)

InChI Key

PJWWRFATQTVXHA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCCS(=O)(=O)O

Synonyms

3-(cyclohexylamino)-1-propanesulfonic acid, CAPS acid

Canonical SMILES

C1CCC(CC1)NCCCS(=O)(=O)O

CAPS, or 3-Cyclohexyl-1-propylsulfonic acid, is a sulfonic acid derivative that serves as a buffering agent and stabilizer in various chemical and biological applications. Its molecular formula is C9H19NO3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. CAPS is particularly notable for its ability to maintain pH stability in biochemical assays, making it a valuable compound in laboratory settings .

CHAPS disrupts the non-covalent interactions that hold biological membranes together. The hydrophobic tail inserts into the hydrophobic core of the membrane, while the hydrophilic head group interacts with the surrounding water, leading to the solubilization of membrane components [].

Typical of sulfonic acids. It can participate in:

  • Acid-Base Reactions: CAPS can donate protons to form its conjugate base, which is useful in buffering applications.
  • Nucleophilic Substitution: The sulfonic acid group can be replaced by various nucleophiles under appropriate conditions.
  • Esterification: CAPS can react with alcohols to form esters, which may have different solubility and reactivity profiles.

These reactions highlight CAPS's versatility in chemical synthesis and its role in maintaining stable conditions during biochemical experiments.

CAPS exhibits several biological activities that make it suitable for use in various assays:

  • Buffering Capacity: CAPS is effective in maintaining physiological pH levels (around 7.0 to 7.5), which is crucial for enzyme activity and cellular functions.
  • Stabilization of Proteins: It helps stabilize proteins and enzymes against denaturation during storage and analysis.
  • Compatibility with Biological Systems: CAPS is generally non-toxic and compatible with a wide range of biological systems, making it ideal for use in cell culture and other biological assays .

The synthesis of CAPS typically involves the following steps:

  • Starting Materials: The process begins with cyclohexylamine and propanesultone.
  • Reaction Conditions: These reactants are combined under controlled temperature and pressure conditions to facilitate the formation of the sulfonic acid group.
  • Purification: The resulting product is purified through crystallization or chromatography to obtain pure CAPS.

This method ensures a high yield of the desired compound while minimizing byproducts.

CAPS has a wide range of applications across various fields:

  • Biochemical Research: Used as a buffering agent in molecular biology protocols, including PCR and enzyme assays.
  • Pharmaceuticals: Acts as an excipient in drug formulations to enhance stability and solubility.
  • Cosmetics: Serves as a stabilizing agent in cosmetic formulations.

These applications underscore the compound's versatility and importance in both research and industry.

Studies on CAPS interactions reveal its compatibility with various biomolecules:

  • Protein Interactions: CAPS has been shown to stabilize proteins during purification processes, enhancing yields.
  • Enzyme Activity: It maintains optimal pH levels for enzymatic reactions, ensuring consistent activity across different assays.
  • Cell Culture: Its non-toxic nature makes it suitable for use in cell culture media, supporting cell growth without adverse effects .

These interactions highlight the compound's role as a critical component in many biochemical processes.

Several compounds share similarities with CAPS, particularly in their buffering capabilities or structural characteristics. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(N-Morpholino)ethanesulfonic acidC7H15NO4SCommonly used buffer with a higher pKa (~7.2).
3-(N,N-Dimethylamino)propane sulfonic acidC8H17N2O3SKnown for excellent solubility; often used in biological assays.
N-[Tris(hydroxymethyl)methyl]glycineC4H11NO6A widely used buffer with a pKa around 8.1; suitable for physiological studies.

The uniqueness of CAPS lies in its specific structure that allows it to maintain stable pH levels while being less toxic compared to some other buffers. Its ability to stabilize proteins further distinguishes it from similar compounds.

Physical Description

Colorless solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

221.10856464 g/mol

Monoisotopic Mass

221.10856464 g/mol

Heavy Atom Count

14

Melting Point

302.5 °C

UNII

4W981O1LXP

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 67 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 11 of 78 companies with hazard statement code(s):;
H302 (18.18%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (81.82%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (81.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (72.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1135-40-6

Wikipedia

CAPS_(buffer)

General Manufacturing Information

1-Propanesulfonic acid, 3-(cyclohexylamino)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types